molecular formula C19H16O5 B3019415 2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione CAS No. 24760-34-7

2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B3019415
CAS No.: 24760-34-7
M. Wt: 324.332
InChI Key: LUMDPXXCOXMGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a compound that features a trimethoxyphenyl group attached to an indene-1,3-dione core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The compound 2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to effectively inhibit several targets including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction can lead to the inhibition of tubulin polymerization, which is a crucial process in cell division . Therefore, compounds containing the TMP group, like the one , may exhibit anti-cancer effects by disrupting cell division .

Biochemical Pathways

The TMP group affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting cell division and potentially leading to cell death . By inhibiting Hsp90, it can disrupt protein folding and degrade client proteins, affecting cell survival and proliferation .

Pharmacokinetics

The tmp group is known to be present in a wide range of therapeutically interesting drugs, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action can vary depending on the specific target and cell type. Given its potential to inhibit several targets involved in cell division and survival, it may exhibit anti-cancer effects . Furthermore, TMP-bearing compounds have shown promising anti-fungal, anti-bacterial, and antiviral properties, indicating their potential as anti-infective agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .

Scientific Research Applications

2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific structural features, which confer distinct biological activities. The presence of the indene-1,3-dione core, combined with the trimethoxyphenyl group, allows for a range of interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-22-15-9-11(10-16(23-2)19(15)24-3)8-14-17(20)12-6-4-5-7-13(12)18(14)21/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMDPXXCOXMGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.